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BDP TMR carboxylic acid

Cat. No.: B1192297
M. Wt: 398.2 g/mol
InChI Key: XNXZTGCQHQKUMJ-UHFFFAOYSA-N
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Description

Contextualization of Boron-Dipyrromethene (BODIPY) Fluorophores in Advanced Research

BODIPY fluorophores have garnered significant attention in the scientific community due to their exceptional photophysical properties. researchgate.net First synthesized in 1968, these dyes are prized for their high thermal and photochemical stability, strong absorption, and sharp fluorescence emission peaks. researchgate.netnih.gov Unlike many other fluorophores, their fluorescence is often insensitive to the polarity of the solvent and the pH of the environment. ruixibiotech.com

A major advantage of the BODIPY core is its amenability to chemical modification. researchgate.net Scientists can functionalize the dye at various positions on its carbon framework or at the boron center, allowing for the fine-tuning of its spectral and chemical characteristics. researchgate.net This versatility has led to the development of a vast library of BODIPY derivatives with emissions spanning the visible to near-infrared (NIR) spectrum, making them suitable for a wide array of applications, including:

Biological Imaging: Their brightness and stability make them excellent labels for observing cellular structures and tracking biomolecules within living cells. nih.govencyclopedia.pub

Fluorescence Sensing: Modified BODIPY dyes can act as sensors for various analytes like ions, pH, and reactive oxygen species. nih.govencyclopedia.pub

Photodynamic Therapy (PDT): Certain derivatives can be designed to generate reactive oxygen species upon light activation, showing potential for cancer therapy. researchgate.netencyclopedia.pub

The development of water-soluble BODIPY dyes has been a significant area of research, often involving the introduction of ionizable groups to improve their utility in aqueous biological environments. acs.orgnih.gov

Significance of Carboxylic Acid Functionalization in Probe Design for Academic Inquiry

The introduction of a carboxylic acid (-COOH) group to the BODIPY scaffold, as seen in BDP TMR carboxylic acid, is a crucial design feature for creating targeted fluorescent probes. axispharm.commdpi.com This functional group serves as a versatile chemical handle for covalently attaching the fluorophore to other molecules. bocsci.com

The primary utility of the carboxylic acid group lies in its ability to react with primary amines, which are abundant in biological molecules such as proteins and peptides. axispharm.combocsci.com Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the carboxylic acid is activated to form a stable amide bond with an amine-containing target. axispharm.combocsci.com This robust and well-established conjugation chemistry allows researchers to:

Label Proteins and Antibodies: Creating fluorescently tagged proteins for tracking their localization and interactions within cells. scispace.com

Synthesize Fluorescent Peptides: Incorporating the dye into peptides for studying enzyme activity or receptor binding. nih.gov

Functionalize Nanoparticles: Attaching the dye to the surface of nanoparticles for targeted imaging and delivery applications. mdpi.com

The carboxylic acid functionalization provides a straightforward and efficient method for transforming a general fluorescent dye into a specific probe for a particular biological question. mdpi.comrsc.org

Historical Development and Evolution of BODIPY TMR Derivatives as Research Tools

The journey of BODIPY dyes from their initial synthesis to the development of specialized derivatives like BDP TMR has been driven by the needs of biological research. nih.govscispace.com While the core structure was discovered by Treibs and Kreuzer in 1968, it was not until the late 1980s that their potential as biological labels was widely recognized, largely through the work of Molecular Probes®. scispace.com

Early research focused on creating BODIPY derivatives with reactive groups, such as succinimidyl esters and isothiocyanates, to facilitate bioconjugation. scispace.com The development of BODIPY TMR (tetramethylrhodamine) was a significant step, providing a dye with fluorescence properties similar to the well-known tetramethylrhodamine (B1193902) but with the superior photostability of the BODIPY core. ruixibiotech.com BODIPY TMR emits a bright, orange-red fluorescence and is often used in fluorescence microscopy and flow cytometry. nih.govencyclopedia.pub

The evolution continued with the creation of this compound, which offers the desirable spectral properties of the TMR derivative combined with the versatile reactivity of a free carboxylic acid. lumiprobe.com This allows researchers to perform conjugations directly without needing to start with a pre-activated ester, offering more flexibility in experimental design. ruixibiotech.comlumiprobe.com Further modifications have led to a broad palette of BODIPY dyes, including far-red and near-infrared emitting variants, which are highly sought after for in vivo imaging due to deeper tissue penetration and lower autofluorescence. nih.govencyclopedia.pub

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₁BF₂N₂O₃ axispharm.com
Molecular Weight 398.22 g/mol axispharm.com
Excitation Maximum (λex) ~542 nm axispharm.comlumiprobe.com
Emission Maximum (λem) ~574 nm axispharm.comlumiprobe.com
Fluorescence Quantum Yield 0.64 lumiprobe.com
Appearance Dark green-black crystals lumiprobe.com
Solubility Good in DMSO, DMF, alcohols axispharm.comlumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21BF2N2O3 B1192297 BDP TMR carboxylic acid

Properties

IUPAC Name

3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BF2N2O3/c1-13-18(9-11-21(27)28)14(2)25-20(13)12-16-6-10-19(26(16)22(25,23)24)15-4-7-17(29-3)8-5-15/h4-8,10,12H,9,11H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXZTGCQHQKUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)O)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BF2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Functionalization of Bodipy Tmr Carboxylic Acid

Core Borondipyrromethene Scaffold Synthesis Considerations

The synthesis of the core borondipyrromethene (BODIPY) scaffold of BDP TMR carboxylic acid typically involves a multi-step process rooted in classical pyrrole chemistry. The general approach for synthesizing meso-substituted BODIPY dyes, including those with a carboxylic acid group, often begins with the acid-catalyzed condensation of a pyrrole derivative with an aldehyde or an acyl chloride.

A common and effective strategy for introducing a carboxylic acid group at the meso-position involves the condensation of 2,4-dimethylpyrrole with a dicarboxylic acid anhydride, such as succinic anhydride, or an aldehyde that also contains a protected carboxylic acid group. This initial condensation reaction forms a dipyrromethane intermediate. Subsequent oxidation of the dipyrromethane, often using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), yields the corresponding dipyrromethene. The final step in the formation of the BODIPY core is the complexation of the dipyrromethene with a boron source, typically boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA).

Recent advancements in synthetic methodologies have demonstrated that microwave-assisted synthesis can significantly improve the efficiency of these reactions, leading to higher yields and shorter reaction times compared to conventional heating methods nih.govnih.gov. These methods provide a more rapid and efficient route to the core this compound scaffold, making it more accessible for subsequent functionalization.

Direct Conjugation Strategies via Carboxylic Acid Activation

The carboxylic acid group of BDP TMR is a versatile functional handle that allows for its covalent attachment to a wide array of biomolecules, including proteins, peptides, and nucleic acids. This is typically achieved by activating the carboxylic acid to form a more reactive species that can readily react with nucleophiles, such as primary amines, on the target biomolecule.

EDC/HATU-Mediated Amide Bond Formation in Bioconjugation Methodologies

One of the most prevalent methods for conjugating this compound to biomolecules is through the formation of a stable amide bond. This is facilitated by the use of carbodiimide coupling agents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being a popular choice due to its water solubility and the ease of removal of its urea byproduct.

The mechanism of EDC-mediated coupling involves the activation of the carboxylic acid group of BDP TMR to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by a primary amine on the target biomolecule, resulting in the formation of an amide bond. To enhance the efficiency of the coupling reaction and minimize side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine to form the amide bond.

For more challenging conjugations, such as those involving sterically hindered amines or when high efficiency is paramount, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. HATU, in the presence of a non-nucleophilic base like DIPEA, efficiently converts the carboxylic acid into a highly reactive acyl-tetramethyluronium intermediate, which rapidly reacts with primary amines to yield the desired amide conjugate.

ReagentRoleCommon Co-reagentsKey Features
EDC Carboxylic acid activatorNHS or Sulfo-NHSWater-soluble, byproduct is easily removed.
HATU Carboxylic acid activatorDIPEAHigh coupling efficiency, suitable for difficult conjugations.

Esterification and Other Reactive Group Derivatization Approaches

Beyond amide bond formation, the carboxylic acid of BDP TMR can be converted into other reactive functional groups, such as esters. The Steglich esterification is a mild and effective method for this transformation, particularly for acid-sensitive substrates lumiprobe.comresearchgate.net. This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) lumiprobe.comresearchgate.netorganic-chemistry.org. The reaction proceeds at room temperature and allows for the synthesis of a variety of esters that might be inaccessible through other methods researchgate.net.

The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium species, which is subsequently attacked by an alcohol to yield the corresponding ester and the dicyclohexylurea (DCU) byproduct organic-chemistry.org.

This esterification approach can be used to synthesize activated esters, such as pentafluorophenyl (PFP) esters, which can then be used for subsequent conjugation reactions. PFP esters are known to be more resistant to hydrolysis than NHS esters, offering an alternative for bioconjugation strategies elsevierpure.com.

Development of Advanced this compound Linker Derivatives

To meet the growing demand for more sophisticated bioconjugation techniques, this compound can be derivatized to include bioorthogonal functional groups. These groups allow for highly specific and efficient covalent labeling of biomolecules in complex biological environments, a strategy often referred to as "click chemistry."

Synthesis of Alkyne-Functionalized BDP TMR Analogs for Click Chemistry

The introduction of a terminal alkyne group onto the BDP TMR scaffold enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A straightforward method to synthesize an alkyne-functionalized BDP TMR analog is to couple the this compound with a bifunctional linker containing both an amine and an alkyne group, such as propargylamine or a longer amino-alkyne spacer. This amide bond formation is achieved using the EDC/HATU-mediated coupling strategies described previously.

The resulting alkyne-functionalized BDP TMR can then be reacted with an azide-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This approach allows for the modular and highly efficient labeling of a wide range of biological targets.

Synthesis of Azide-Functionalized BDP TMR Analogs for Bioorthogonal Reactions

Similarly, an azide-functionalized BDP TMR analog can be prepared for participation in both CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. The synthesis of an azide-functionalized BDP TMR derivative can be achieved in a few ways. One common method is to couple the this compound with an amino-azide linker using EDC/HATU chemistry.

Alternatively, the carboxylic acid itself can be converted directly into an acyl azide. This transformation can be accomplished using reagents such as diphenylphosphoryl azide (DPPA) or by treating the carboxylic acid with a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide elsevierpure.comorganic-chemistry.org. The resulting acyl azide is a versatile intermediate that can react with various nucleophiles and also participate in bioorthogonal reactions. These azide-functionalized BDP TMR probes are invaluable for in vivo imaging and labeling studies where the cytotoxicity of copper catalysts is a concern.

DerivativeBioorthogonal ReactionKey Features
Alkyne-BDP TMR Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High reaction efficiency and specificity.
Azide-BDP TMR CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Enables copper-free click chemistry, ideal for live-cell applications.

Synthesis of NHS Ester-Activated BODIPY TMR Derivatives for Amine Labeling

N-hydroxysuccinimide (NHS) esters are widely employed for their ability to efficiently react with primary amines (–NH₂) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues. thermofisher.comnih.gov This reaction forms a stable amide bond, making NHS ester-activated fluorophores, such as BODIPY TMR NHS ester, popular reagents for labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules. medchemexpress.commedchemexpress.com

The synthesis of BODIPY TMR NHS ester from its corresponding carboxylic acid is typically achieved through a dehydration condensation reaction. This process involves the use of a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester linkage with N-hydroxysuccinimide. mdpi.com The reaction is generally carried out in an anhydrous organic solvent.

BODIPY TMR-X NHS Ester is a variant that includes a seven-atom aminohexanoyl spacer ("X") between the fluorophore and the succinimidyl ester. thermofisher.com This spacer serves to separate the dye from the biomolecule to which it is attached, which can reduce potential interference of the fluorophore with the biomolecule's function and improve the accessibility of the dye to secondary detection reagents. thermofisher.com

Table 1: Key Characteristics of BODIPY TMR NHS Ester

PropertyValueSource
Excitation Maximum (Ex)544 nm medchemexpress.combiosyn.com
Emission Maximum (Em)570 nm medchemexpress.combiosyn.com
Reactive GroupN-hydroxysuccinimide (NHS) ester thermofisher.commedchemexpress.com
Target Functional GroupPrimary amines (-NH₂) thermofisher.commedchemexpress.com
Resulting BondAmide thermofisher.comnih.gov

Synthesis of Maleimide-Functionalized BODIPY TMR Conjugates for Thiol Reactivity

Maleimide-functionalized BODIPY TMR derivatives are designed for the specific labeling of sulfhydryl (thiol) groups (-SH), which are present in cysteine residues of proteins. thermofisher.comlumiprobe.com The maleimide group exhibits high selectivity towards thiols, reacting to form a stable thioether bond. lumiprobe.com This specific reactivity makes maleimide-activated dyes valuable tools for protein modification and conjugation. nih.gov

The synthesis of maleimide-functionalized BODIPY TMR involves the introduction of a maleimide moiety to the BODIPY TMR core. This can be achieved through various synthetic routes, often involving the reaction of an amine-functionalized BODIPY with a maleimide-containing reagent. The resulting BODIPY TMR maleimide is a thiol-reactive probe with spectral properties similar to tetramethylrhodamine (B1193902). thermofisher.com It is important to note that for the labeling reaction to be efficient, any existing disulfide bonds in the target protein must first be reduced to free thiols using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). lumiprobe.com

Recent research has also explored the synthesis of BODIPY conjugates with maleimide groups for various applications, including the development of photosensitizers. researchgate.net The specific positioning of the maleimide group relative to the BODIPY core can influence the photophysical properties of the resulting probe. nih.govmdpi.com

Table 2: Comparison of Amine-Reactive and Thiol-Reactive BODIPY TMR Derivatives

DerivativeReactive GroupTarget Functional GroupResulting Covalent Bond
BODIPY TMR NHS EsterN-hydroxysuccinimide esterPrimary Amine (-NH₂)Amide
BODIPY TMR MaleimideMaleimideSulfhydryl/Thiol (-SH)Thioether

Strategies for Incorporating Polyethylene Glycol (PEG) Spacers in Conjugate Design

The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy in the design of fluorescent bioconjugates to improve their physicochemical properties. rsc.orgnih.govresearchgate.net PEG spacers are hydrophilic, flexible chains that can be introduced between the fluorophore and the biomolecule.

Key advantages of incorporating PEG spacers in BODIPY TMR conjugates include:

Improved Water Solubility : The hydrophilic nature of PEG can enhance the solubility of often hydrophobic BODIPY dyes and their conjugates in aqueous buffers, which is crucial for biological applications. researchgate.netgoogle.com

Reduced Non-Specific Binding : PEG chains can create a hydrophilic shield that minimizes non-specific interactions between the conjugate and other molecules or surfaces, leading to improved signal-to-noise ratios in imaging and detection assays. purepeg.com

Enhanced Stability : PEGylation can protect the conjugate from enzymatic degradation and reduce aggregation, thereby increasing its stability. researchgate.netpurepeg.com

Minimized Steric Hindrance : A PEG spacer physically separates the bulky fluorophore from the target biomolecule, which can help to preserve the biological activity of the labeled molecule. purepeg.com

The length of the PEG spacer can be varied to optimize the properties of the conjugate for a specific application. researchgate.netgoogle.com For instance, a self-assembled nanoparticle (BODIPY₄–PEG NP) was fabricated with a BODIPY-conjugated oligomer bearing a hydrophilic PEG chain for applications in NIR-II imaging-guided photothermal therapy. rsc.orgnih.gov

Purification and Advanced Analytical Characterization Techniques for Synthesized Conjugates

Following the synthesis of BODIPY TMR conjugates, rigorous purification and characterization are essential to ensure the quality and reliability of the final product for downstream applications. A variety of analytical techniques are employed to confirm the successful conjugation, determine the degree of labeling, and assess the purity of the conjugate.

Purification Methods:

Gel Filtration Chromatography : This technique is commonly used to separate the labeled protein from excess, unreacted dye. lumiprobe.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both purification and analysis, allowing for the separation of the conjugate from starting materials and byproducts with high resolution. biosyn.comlumiprobe.com Dual HPLC purification is often recommended for labeled oligonucleotides. biosyn.com

Electrophoresis : Techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to separate proteins and visualize the fluorescently labeled conjugate, confirming that the dye is covalently attached to the protein. researchgate.net

Advanced Analytical Characterization Techniques:

Mass Spectrometry (MS) : Mass spectrometry provides precise molecular weight information, confirming the covalent attachment of the BODIPY TMR moiety to the target biomolecule. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are frequently used. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are invaluable for elucidating the chemical structure of the synthesized conjugates and confirming the successful functionalization of the BODIPY core. researchgate.netjmaterenvironsci.com

UV-Visible Spectroscopy : This technique is used to determine the absorption spectra of the conjugates and to quantify the concentration of the dye and the biomolecule. researchgate.netjmaterenvironsci.com The molar absorptivity of the BODIPY conjugates can be determined from these measurements. mdpi.com

Fluorescence Spectroscopy : Fluorescence emission spectra are recorded to confirm the photophysical properties of the conjugate, including its excitation and emission maxima and quantum yield. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the conjugate and to confirm the formation of new chemical bonds, such as the amide bond in NHS ester conjugations. rsc.org

By employing a combination of these purification and characterization methods, researchers can ensure the production of high-quality, well-defined BODIPY TMR conjugates suitable for a wide range of biological and biomedical applications. nih.govencyclopedia.pubnih.gov

Design and Engineering of Bodipy Tmr Carboxylic Acid Based Molecular Probes

Principles of Fluorescent Probe Design Utilizing BODIPY TMR Carboxylic Acid for Research

The design of fluorescent probes based on BDP TMR carboxylic acid is guided by several key principles that leverage the inherent characteristics of the BODIPY fluorophore. These dyes are known for their bright fluorescence and are relatively insensitive to changes in solvent polarity and pH, which ensures a stable signal in diverse biological environments. fishersci.caabpbio.com

The core structure of BODIPY dyes is a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, which can be chemically modified to fine-tune its spectral properties and to introduce reactive groups for conjugation to biomolecules. jmaterenvironsci.comresearchgate.net The carboxylic acid group on BDP TMR serves as a convenient handle for such modifications. axispharm.com

Key photophysical properties of BDP TMR make it a valuable tool in fluorescence-based research, including microscopy and fluorescence polarization assays. axispharm.com These properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~542 nm axispharm.comlumiprobe.com
Emission Maximum (λem)~574 nm axispharm.comlumiprobe.com
Molar Extinction Coefficient (ε)~55,000 M⁻¹cm⁻¹ lumiprobe.com
Fluorescence Quantum Yield (Φ)~0.64 lumiprobe.com

These characteristics, particularly the high extinction coefficient and quantum yield, contribute to the brightness of the fluorophore, enabling sensitive detection in biological systems. Furthermore, the narrow emission bandwidth of BODIPY dyes minimizes spectral overlap in multicolor imaging experiments. biosyn.com

Rational Design for Specific Biomolecular Targeting

The carboxylic acid functionality of BDP TMR allows for its covalent attachment to a variety of biomolecules, enabling the design of probes for specific targets. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on the target biomolecule. fishersci.camedchemexpress.com

The most common strategy for labeling proteins and peptides with BDP TMR is through the use of its N-hydroxysuccinimidyl (NHS) ester derivative, often referred to as BDP TMR-X, SE. fishersci.cathermofisher.com The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides, to form a stable amide bond. medchemexpress.comnih.govmdpi.com

The reaction is typically carried out in a buffer at a slightly alkaline pH (e.g., pH 8.3-8.5) to ensure that the primary amines are deprotonated and thus nucleophilic. lumiprobe.com To minimize potential interactions between the fluorophore and the biomolecule, a spacer, such as a seven-atom aminohexanoyl ('X') group, is often incorporated between the BDP TMR core and the NHS ester. fishersci.cathermofisher.com

A general reaction scheme for labeling a protein with BDP TMR-X, SE is as follows:

Step 1: Reagent Preparation: The BDP TMR-X, SE is dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). fishersci.ca

Step 2: Reaction: The NHS ester solution is added to the protein solution in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). fishersci.ca

Step 3: Incubation: The reaction mixture is incubated, typically for 1 hour at room temperature. fishersci.ca

Step 4: Purification: The labeled protein is purified from the unreacted dye and byproducts. mdpi.com

BDP TMR can be conjugated to nucleic acids and oligonucleotides that have been modified to contain a primary amine. biosyn.comthermofisher.com Similar to protein labeling, the amine-reactive BDP TMR NHS ester is commonly used for this purpose. medchemexpress.combiosyn.com The NHS ester reacts with the amine-modified oligonucleotide to form a stable covalent bond. thermofisher.com

Amine groups can be incorporated into oligonucleotides at various positions, including the 5'-terminus, 3'-terminus, or internally, allowing for site-specific labeling. biosyn.com The labeling reaction follows a similar protocol to that of proteins, involving the reaction of the amine-modified oligonucleotide with the BDP TMR NHS ester in a buffered solution. biosyn.com It is often recommended to perform dual HPLC purification to ensure the purity of the labeled oligonucleotide. biosyn.com

The conjugation of BDP TMR to oligonucleotides is valuable for applications such as DNA sequencing and hybridization-based assays. biosyn.comthermofisher.com

The inherent hydrophobicity of the BODIPY core makes BDP TMR and its derivatives well-suited for labeling lipids and studying biological membranes. fishersci.caabpbio.com These probes can be designed to integrate into lipid bilayers, providing insights into membrane structure and dynamics. nih.govnih.gov

One strategy for creating lipid probes involves attaching the BDP TMR fluorophore to a lipid molecule, such as a fatty acid or a phospholipid. nih.gov The nonpolar nature of the BODIPY dye allows it to be embedded within the hydrophobic core of the membrane. nih.gov By synthetically modifying the position of the fluorophore on the lipid acyl chain, it is possible to create a series of probes that reside at different depths within the bilayer. nih.govnih.gov

The unique properties of BODIPY dyes, such as their insensitivity to solvent polarity, are advantageous for membrane studies as their fluorescence properties remain stable within the heterogeneous environment of the lipid bilayer. fishersci.ca

Development of Environmentally Responsive Probes

While many BODIPY dyes are known for their environmental insensitivity, specific structural modifications can be made to the BODIPY core to create probes that respond to changes in their local environment, such as pH. mtu.edunih.gov

The development of pH-sensitive probes based on this compound often involves the incorporation of a pH-responsive moiety into the fluorophore structure. This moiety can undergo protonation or deprotonation depending on the surrounding pH, which in turn modulates the photophysical properties of the BODIPY dye. mtu.edunih.gov

One common approach is to introduce an amine-containing group, such as a piperazine (B1678402), to the BODIPY core. mtu.edunih.govscispace.com At low pH, the amine group becomes protonated, leading to a change in the electronic structure of the fluorophore and a corresponding change in its fluorescence emission. For example, some BODIPY-based pH probes exhibit enhanced fluorescence in acidic environments, making them suitable for imaging acidic organelles like lysosomes. mtu.edunih.gov

The design of these probes involves a careful selection of the pH-responsive group to achieve a desired pKa, which determines the pH range over which the probe is most sensitive.

Probe Design StrategypH Response MechanismTarget Application
Incorporation of a piperazine moietyProtonation of the piperazine nitrogen at acidic pH alters the photoinduced electron transfer (PeT) process, leading to fluorescence enhancement.Imaging of acidic organelles such as lysosomes. mtu.edunih.govscispace.com
Attachment of a phenylenediamine groupChanges in the protonation state of the phenylenediamine under different pH conditions can lead to fluorescence quenching at specific pH values. nih.govProbing acidic environments within cells. nih.gov

These environmentally responsive probes are valuable tools for studying cellular processes that involve changes in pH, such as endocytosis and lysosomal function.

Polarity-Sensitive Probe Designs

The design of polarity-sensitive probes based on the BODIPY (boron-dipyrromethene) scaffold, including derivatives like BDP TMR, often leverages the principle of intramolecular rotation. These probes, known as fluorescent molecular rotors, are engineered to report on the micro-viscosity and polarity of their immediate environment. Their fluorescence quantum yield is highly sensitive to the rotational freedom of a specific part of the molecule. frontiersin.orgrsc.org

The fundamental design consists of a BODIPY core, which acts as the fluorophore (the stator), linked by a single bond to another moiety, the rotor. frontiersin.org In environments with low viscosity and polarity, the rotor can rotate freely. This rotation provides a non-radiative pathway for the excited state energy to dissipate, resulting in quenched or low fluorescence. frontiersin.orgmdpi.com However, in a more viscous or polar environment that restricts this intramolecular rotation, the non-radiative decay pathway is inhibited, forcing the excited state to decay via fluorescence. This leads to a significant enhancement in fluorescence intensity and lifetime. frontiersin.orgmdpi.com

A common strategy involves attaching a phenyl group at the meso-position of the BODIPY core. The free rotation of this meso-phenyl group is responsible for the molecule's sensitivity to the environment. frontiersin.orgrsc.org Subtle structural modifications to the BODIPY core or the rotor can fine-tune the probe's sensitivity to viscosity, temperature, and polarity. rsc.orgnih.gov For instance, the introduction of nitro-substituents on the meso-phenyl group has been shown to improve sensitivity to viscosity while suppressing sensitivity to polarity and temperature. nih.gov

Another design approach for polarity sensors utilizes photoinduced electron transfer (PeT). In this design, the fluorescence of the BODIPY core is controlled by a PeT process between the fluorophore and an attached electron-donating or -accepting moiety. The efficiency of PeT is dependent on the solvent polarity. By carefully selecting the substituent, a library of probes can be created where the fluorescence "turns on" or "off" at different solvent polarity thresholds. scilit.comnih.gov This allows for the mapping of polarity in different environments, such as on the surface of proteins or within cellular membranes. nih.gov

Table 1: Design Principles of BODIPY-Based Polarity-Sensitive Probes
Design PrincipleMechanismKey Structural FeatureFluorescence Response
Fluorescent Molecular RotorRestriction of intramolecular rotation in viscous/polar environments inhibits non-radiative decay. frontiersin.orgmdpi.comA rotor moiety (e.g., meso-phenyl group) attached to the BODIPY stator core. frontiersin.orgFluorescence intensity and lifetime increase with increasing viscosity/polarity. mdpi.com
Photoinduced Electron Transfer (PeT)Solvent polarity modulates the energy levels of the fluorophore and the PeT moiety, controlling the fluorescence quenching process. scilit.comnih.govAn electron donor or acceptor moiety attached to the BODIPY fluorophore. nih.govFluorescence "ON/OFF" switching at a specific polarity threshold. scilit.com

Probes for Specific Analyte Detection in Biological Systems

Research on Metal Ion-Sensitive BODIPY TMR Probes

The development of fluorescent probes for the selective detection of metal ions is a significant area of research due to the crucial roles of these ions in biological and environmental systems. nih.govfrontiersin.org BODIPY dyes, including BDP TMR, are excellent platforms for creating these sensors because of their robust photophysical properties, such as high fluorescence quantum yields and sharp emission peaks. nih.gov

The general design strategy for a metal ion sensor involves covalently linking the BODIPY fluorophore to a specific ion-recognizing unit, or receptor. This receptor is designed to selectively bind to the target metal ion. The binding event induces a change in the photophysical properties of the BODIPY dye, resulting in a detectable signal, often a change in fluorescence intensity ("turn-off" or "turn-on") or a shift in the emission wavelength. nih.govbohrium.com Common mechanisms that trigger this response include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). bohrium.com

For example, researchers have developed BODIPY-based chemosensors for various metal ions, including gold (Au³⁺), copper (Cu²⁺), and mercury (Hg²⁺). nih.govnih.govresearchgate.net A probe for Au³⁺ was constructed using a BODIPY-2-aminopyridine skeleton. In its unbound state, the probe exhibited weak fluorescence. Upon coordination with Au³⁺ ions, a substantial increase in fluorescence emission was observed, creating a "turn-on" sensor with a low detection limit of 17 nM. nih.gov Similarly, a tripodal BODIPY (t-BODIPY) structure was synthesized for the selective and sensitive detection of Cu²⁺, operating as a "turn-off" sensor with a detection limit of 5.4 x 10⁻⁷ M. nih.gov Another probe, featuring a thiosemicarbazide (B42300) moiety, was designed for Hg²⁺ detection, where the fluorescence was significantly quenched upon binding to the metal ion. researchgate.net

Table 2: Examples of BODIPY-Based Probes for Metal Ion Detection
Probe Name/StructureTarget IonResponse TypeLimit of Detection (LOD)Reference
BOD-AP (BODIPY-2-aminopyridine)Au³⁺"Turn-on"17 nM nih.gov
t-BODIPY (tripodal BODIPY)Cu²⁺"Turn-off" (Quenching)0.54 µM nih.gov
M1 (BODIPY-thiosemicarbazide)Hg²⁺"Turn-off" (Quenching)0.49 µM researchgate.net

Development of Reactive Oxygen Species (ROS) Sensors

Reactive oxygen species (ROS) are highly reactive molecules that function as important signaling molecules in various physiological processes. However, abnormal concentrations of ROS can lead to cellular damage and disease. researchgate.net Consequently, the development of fluorescent probes for detecting specific ROS in biological systems is of great interest. researchgate.netresearchgate.net BODIPY dyes serve as a versatile scaffold for ROS sensor design due to their excellent photostability and high quantum yields. researchgate.net

The design of BODIPY-based ROS probes typically involves incorporating a ROS-reactive moiety into the fluorophore structure. The reaction between the ROS and this recognition site leads to a chemical transformation of the probe, which in turn alters its electronic structure and fluorescence properties. mdpi.comnih.gov This can result in a "turn-on" or ratiometric fluorescence response.

For instance, a mitochondria-targeted ratiometric fluorescent probe, MOBDP-I, was designed to detect peroxynitrite (ONOO⁻). mdpi.com This probe consists of a BODIPY fluorophore conjugated to a mitochondria-targeting indole-salt group via a carbon-carbon double bond (C=C). In the presence of ONOO⁻, the C=C bond is oxidized and cleaved. This cleavage breaks the conjugation, causing a significant blue shift in the emission spectrum, with fluorescence decreasing at 596 nm and a new peak appearing with an 18-fold enhancement at 510 nm. mdpi.com This ratiometric change allows for precise quantification of ONOO⁻ levels. mdpi.com Other design strategies include leveraging the strong oxidizing properties of ROS to cleave or modify specific functional groups attached to the BODIPY core, leading to a change in fluorescence. mdpi.com

Table 3: Design Strategies for BODIPY-Based ROS Probes
Probe TargetDesign StrategyMechanism of ActionFluorescence ResponseReference
Peroxynitrite (ONOO⁻)Conjugation of BODIPY to a targeting moiety via a C=C bond.ONOO⁻ oxidizes and cleaves the C=C bond, altering the fluorophore's conjugation.Ratiometric: Decrease in emission at a longer wavelength and an increase at a shorter wavelength. mdpi.com
General ROSIncorporation of heavy atoms (e.g., iodine) into the BODIPY structure.Enhances intersystem crossing to the triplet state, enabling the generation of ROS upon photo-irradiation. These probes can also act as sensors.Can be designed to change fluorescence upon interaction with endogenous ROS. nih.gov

Enzymatic Activity Monitoring Probes

Fluorescent probes are invaluable tools for monitoring enzymatic activity with high sensitivity and in real-time. researchgate.netthermofisher.com One effective strategy for designing enzyme activity probes using BODIPY dyes involves the principle of self-quenching. nih.govthermofisher.com In this approach, a substrate molecule, such as the protein casein, is heavily labeled with a BODIPY fluorophore like BDP TMR. nih.gov

When multiple BODIPY dyes are in close proximity on the intact protein substrate, their fluorescence is efficiently quenched due to dye-dye interactions. nih.gov This results in a substrate that is virtually non-fluorescent. Upon the introduction of a protease, the enzyme cleaves the substrate into smaller peptide fragments. researchgate.netnih.gov This cleavage separates the BODIPY dyes from each other, relieving the self-quenching effect. The released fragments become highly fluorescent, and the resulting increase in fluorescence intensity is directly proportional to the enzymatic activity. nih.gov

This "turn-on" fluorescence assay design offers several advantages. It is a homogeneous assay, meaning it does not require separation of the substrate from the product, which simplifies the procedure and allows for continuous, real-time monitoring of enzyme kinetics. researchgate.netnih.gov The assay is highly sensitive and can be adapted for high-throughput screening in microplate formats. researchgate.net These quenched BODIPY dye-labeled casein substrates have been successfully used to detect the activity of a wide range of proteases, including serine, acid, sulfhydryl, and metalloproteases. nih.gov

Table 4: BODIPY-Based Probe for Protease Activity
Probe TypeEnzyme ClassMechanismAssay PrincipleReference
Heavily labeled BODIPY-Casein ConjugateProteases (e.g., calpains, serine proteases)Contact-induced self-quenchingProteolytic cleavage of the casein backbone separates the fluorophores, leading to a "turn-on" fluorescence signal. researchgate.netnih.gov

Strategies for Minimizing Fluorophore-Induced Perturbation of Conjugate Functional Properties

While fluorescent labeling is a powerful tool for studying biomolecules, the attachment of a fluorophore can sometimes alter the structure and function of the target molecule. acs.orgresearchgate.net The fluorophore itself can introduce steric hindrance, change the local charge or hydrophobicity, and potentially interfere with binding sites or conformational dynamics. acs.orgresearchgate.net Several strategies have been developed to minimize this fluorophore-induced perturbation.

Site-Specific Labeling: One of the most effective strategies is to control the exact location of the fluorophore on the biomolecule. Traditional labeling methods often target reactive amino acid side chains, such as the primary amines of lysine residues, which are typically numerous and distributed across the protein surface. This leads to a heterogeneous mixture of conjugates with labels at various positions, some of which may be detrimental to function. nih.gov Site-specific labeling techniques, in contrast, allow for the attachment of a single fluorophore at a predetermined site that is known not to interfere with the biomolecule's active site or interaction interfaces. nih.govnih.gov Methods for site-specific labeling include the genetic incorporation of unnatural amino acids with bioorthogonal reactive groups, or the use of self-labeling enzyme tags like SNAP-tag or HaloTag. nih.govteledynevisionsolutions.com

Modulating Labeling Density: Increasing the number of fluorophores per biomolecule (degree of labeling, DOL) does not always lead to a brighter signal and can be detrimental. nih.gov High labeling densities can lead to self-quenching of the fluorophores and can negatively impact the pharmacokinetic properties of the conjugate. nih.gov Furthermore, extensive modification can significantly alter the protein's surface properties, leading to aggregation or altered function. researchgate.net Therefore, optimizing the DOL is crucial, and often a low DOL (e.g., 1 to 2 fluorophores per protein) is optimal. nih.gov

Fluorophore and Linker Chemistry: The choice of the fluorophore and the linker used for conjugation is also critical. BODIPY dyes are often preferred for labeling low molecular weight ligands because their relatively nonpolar and electrically neutral nature tends to minimize dye-induced functional perturbations. thermofisher.com The linker connecting the dye to the biomolecule can also be engineered to provide distance and flexibility, reducing steric clash between the fluorophore and the biomolecule's interaction partners.

Table 5: Strategies to Minimize Fluorophore-Induced Perturbation
StrategyPrincipleAdvantagesExamples of Methods
Site-Specific LabelingAttaching the fluorophore to a single, predefined location on the biomolecule. nih.govAvoids interference with active sites; produces a homogeneous product; ensures stoichiometric labeling. nih.govGenetic code expansion with unnatural amino acids; self-labeling tags (SNAP-tag, HaloTag). nih.govteledynevisionsolutions.com
Modulating Degree of Labeling (DOL)Controlling the number of fluorophores attached to each biomolecule.Prevents self-quenching; minimizes changes to protein surface properties and pharmacokinetics. nih.govAdjusting the molar ratio of dye to protein during conjugation.
Choice of Fluorophore and LinkerSelecting dyes and linkers with properties that are less likely to interfere with biomolecular function.Relatively nonpolar and neutral dyes (like BODIPY) can be less perturbing; flexible linkers can reduce steric hindrance. thermofisher.comUsing BODIPY dyes for small molecules; employing long, flexible linkers (e.g., PEG).

Advanced Methodological Applications in Molecular and Cellular Research

High-Resolution Fluorescence Microscopy Techniques

The outstanding spectral characteristics of BDP TMR, including high brightness, resistance to photobleaching, and sharp emission peaks, make it highly suitable for fluorescence microscopy. axispharm.com These features enable the acquisition of high-resolution images with clear, stable signals, which is essential for detailed molecular and cellular visualization. axispharm.com

BDP TMR carboxylic acid is widely used for imaging and visualizing specific components within cells. axispharm.comaxispharm.com The carboxylic acid functional group allows the dye to be conjugated to various biomolecules, such as antibodies or specific proteins, thereby directing the fluorescent signal to a desired subcellular location. This high-precision labeling is ideal for clearly imaging the structure and organization of cellular organelles and other components. axispharm.com Its photostability ensures that fluorescence is maintained even after prolonged exposure to light, which is often required for detailed imaging studies. axispharm.com

The ability to covalently attach BDP TMR to specific molecules makes it an effective tool for tracking dynamic biological processes in real-time. axispharm.com By labeling a protein or other molecule of interest, researchers can monitor its movement, trafficking, and interactions within live cells or in controlled in vitro environments. The bright and persistent fluorescence of BDP TMR provides the high-precision signal necessary to follow these processes over time, offering insights into cellular functions and molecular dynamics. axispharm.com

Fluorescence Polarization (FP) Assays for Molecular Interactions

Fluorescence Polarization (FP) is a technique used to monitor molecular binding events in solution. bmglabtech.com The principle is based on the rotational speed of a fluorescent molecule. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of its emitted light. When this tracer binds to a larger molecule, its tumbling slows significantly, leading to an increase in the polarization of the emitted light. BDP TMR is particularly well-suited for FP assays due to its relatively long fluorescence lifetime, which allows for sensitive detection of changes in molecular motion. axispharm.comlumiprobe.comlumiprobe.com The use of red-spectrum dyes like BDP TMR can also help minimize background autofluorescence. bmglabtech.com

FP assays using BDP TMR-labeled ligands are a powerful method for studying the kinetics of ligand-receptor interactions. axispharm.comibmc.msk.runih.gov In this application, a small ligand is labeled with this compound. The binding of this fluorescent ligand to its larger receptor protein can be directly measured by the resulting increase in fluorescence polarization. bmglabtech.com This approach allows for the quantitative determination of binding affinities and kinetics, which is crucial in drug discovery and pharmacological research. ibmc.msk.ruresearchgate.net

The analysis of protein-protein interactions is another key application of FP assays. bmglabtech.comspringernature.com In this setup, this compound is conjugated to a purified protein. If this labeled protein binds to another, larger protein or protein complex, the increase in molecular size slows its rotation, leading to a measurable increase in fluorescence polarization. This method provides a straightforward and quantitative way to study the formation and dissociation of protein complexes in solution.

FP assays can be ingeniously designed to measure enzymatic activity, such as the function of proteases or nucleases. bmglabtech.commdpi.commdpi.com A small substrate is labeled with BDP TMR, and this substrate is designed to be cleaved by a specific enzyme. Initially, the large, intact substrate-enzyme complex (or the substrate itself, if large enough) has a high polarization value. Upon enzymatic cleavage, the BDP TMR dye is released on a small fragment that tumbles rapidly, causing a decrease in fluorescence polarization. nih.gov The rate of this decrease is directly proportional to the enzymatic activity, making it a valuable tool for high-throughput screening of enzyme inhibitors. nih.gov

FP Assay ApplicationPrincipleExpected FP Change
Ligand-Receptor Binding A small BDP TMR-labeled ligand binds to a larger receptor.Increase
Protein-Protein Interaction A BDP TMR-labeled protein binds to a larger protein partner.Increase
Enzymatic Activity A large BDP TMR-labeled substrate is cleaved by an enzyme into smaller fragments.Decrease

Förster Resonance Energy Transfer (FRET) Studies

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that is highly dependent on the distance between them, typically in the range of 1-10 nanometers. This "spectroscopic ruler" allows for the investigation of molecular interactions, conformational changes, and spatial distributions of biomolecules. youtube.comyoutube.com this compound, a member of the BODIPY family of fluorescent dyes, possesses spectral properties that make it a versatile component in FRET-based assays.

Application of BODIPY TMR as a FRET Donor/Acceptor Pair

This compound exhibits an excitation maximum at approximately 542 nm and an emission maximum at around 574 nm. axispharm.com Its spectral characteristics, including a high quantum yield and excellent photostability, make it a suitable candidate for FRET applications. lumiprobe.com The spectral overlap between the emission of a donor fluorophore and the absorption of an acceptor is a critical factor for efficient FRET. uclouvain.be

BDP TMR can function as an acceptor in a FRET pair when combined with a suitable donor that has an emission spectrum overlapping with BDP TMR's absorption spectrum. For instance, BODIPY-based dyes with shorter emission wavelengths, such as BODIPY FL, can serve as effective donors for BDP TMR. A notable example is the pairing of a borondipyrromethene (BODIPY) donor with a tetramethylrhodamine (B1193902) (TMR) acceptor, which demonstrates high FRET efficiency. nih.gov Given that BDP TMR is spectrally similar to TMR, it can be effectively used in similar pairings. lumiprobe.com

Conversely, BDP TMR can also act as a FRET donor when paired with an acceptor that has an absorption spectrum overlapping with BDP TMR's emission. Acceptors for BDP TMR would typically be dyes that absorb in the longer wavelength region of the visible spectrum. The versatility of BODIPY dyes allows for the creation of various FRET pairs to suit different experimental needs. thermofisher.com

FRET PartnerRole of BDP TMRPotential Application
BODIPY FLAcceptorProtein-protein interactions
Green Fluorescent Protein (GFP)AcceptorConformational changes in proteins
Other BODIPY dyes (e.g., BODIPY 507/545)AcceptorBiosensor development
Long-wavelength acceptors (e.g., Cy5)DonorNucleic acid hybridization assays

This table is illustrative and based on the spectral properties of BDP TMR and common FRET partners.

Intermolecular and Intramolecular FRET Investigations

The application of BDP TMR in FRET studies can be broadly categorized into intermolecular and intramolecular investigations, each providing unique insights into biological processes.

Intermolecular FRET occurs between two separate molecules, each labeled with a donor or an acceptor fluorophore. This approach is widely used to study binding events, such as protein-protein interactions or protein-DNA interactions. For example, lipid-linked BODIPY probes have been used in intermembrane FRET studies to map the topography of cell junctions. nih.gov In such a setup, one membrane could be labeled with a donor BODIPY dye and the apposing membrane with an acceptor, allowing for the measurement of nanometer-scale distances between the membranes. nih.gov

Intramolecular FRET , on the other hand, occurs between a donor and an acceptor attached to the same molecule. This is a powerful tool for monitoring conformational changes within a single biomolecule. youtube.com A notable application is the development of FRET-based biosensors. For instance, a FRET cassette composed of a BODIPY donor and a TMR acceptor has been engineered to create a ratiometric sensor for mercury ions. nih.gov In another study, a BODIPY fluorophore was chemically attached to cysteine-engineered mutants of Green Fluorescent Protein (GFP), creating a system that exhibits strong intramolecular FRET. This allowed for the study of protein structure and dynamics. manchester.ac.uk The change in FRET efficiency in these systems provides a direct readout of the conformational state of the protein or the binding of a target analyte.

Single-Molecule Biophysical Studies

Single-molecule biophysical studies offer the ability to observe the behavior of individual molecules, thereby revealing details that are often obscured in ensemble-averaged measurements. The exceptional brightness and photostability of BODIPY dyes, including BDP TMR, make them well-suited for these demanding applications. axispharm.com

Single-Molecule Fluorescence Sensing Applications

This compound can be incorporated into single-molecule fluorescence sensors. These sensors are often based on FRET, where the binding of an analyte induces a conformational change that alters the distance between a donor and an acceptor, leading to a change in the FRET signal. A FRET-based biosensor at the single-molecule level can provide real-time detection of analytes with high sensitivity. mdpi.com For example, a single-molecule FRET sensor could be designed with BDP TMR as one part of the FRET pair to detect specific ions or small molecules. nih.gov The ratiometric signal change, characteristic of many FRET sensors, is particularly advantageous in single-molecule studies as it can minimize artifacts from fluorescence intensity fluctuations.

Nanoscopic Dynamics Analysis of Biomolecules

The analysis of the nanoscopic dynamics of biomolecules, such as proteins and nucleic acids, is a key application of single-molecule fluorescence. Single-molecule FRET (smFRET) is a powerful technique to probe conformational dynamics in real-time. nih.gov By labeling a biomolecule at two different positions with a FRET donor and acceptor, such as BDP TMR and a suitable partner, the fluctuations in the FRET efficiency can be monitored over time, revealing the dynamic transitions between different conformational states. nih.gov For example, smFRET studies have been used to investigate protein folding and the dynamics of molecular machines. The photostability of BDP TMR is a significant advantage in these experiments, as it allows for longer observation times before photobleaching occurs.

Particle Tracking Methodologies

Single-particle tracking (SPT) is a technique used to follow the motion of individual molecules or particles over time, providing insights into dynamic processes in living cells and other complex environments. The high fluorescence quantum yield and photostability of BDP TMR make it a suitable probe for SPT. By conjugating this compound to a biomolecule of interest, its movement can be tracked with high spatial and temporal resolution using fluorescence microscopy. This allows for the study of processes such as diffusion, active transport, and binding kinetics of proteins and other cellular components. The brightness of BDP TMR ensures a high signal-to-noise ratio, which is crucial for the precise localization of the molecule in each frame of a time-lapse acquisition.

Single-Molecule Photoreaction Quantitation Through Advanced Spectroscopy

The unique photophysical properties of this compound make it a valuable tool for advanced spectroscopic techniques aimed at quantifying photoreactions at the single-molecule level. One such application involves its use in intraparticle-surface energy transfer (i-SET) spectroscopy. In this method, this compound can be conjugated to the surface of upconversion nanoparticles (UCNPs). The UCNPs act as energy donors, transferring energy to the BDP TMR dye, which in turn emits a sensitized fluorescence.

Researchers have demonstrated that by monitoring the stepwise photobleaching of the sensitized BDP TMR emission, it is possible to count the number of individual dye molecules on a single nanoparticle. This allows for the precise quantitation of single-molecule reactions. For instance, the photobleaching kinetics of BDP TMR at the surface of NaYbF4:Tb(40 mol%)@NaTbF4 UCNPs can be observed by monitoring the time-dependent upconversion luminescence spectra. Discrete steps in the decrease of the sensitized BDP emission signal around 573 nm correspond to the photobleaching of individual BDP TMR molecules. This approach has been used to study the acceleration of single-molecule reactions in the presence of reactive oxygen species like hydrogen peroxide.

Table 1: Single-Molecule Photobleaching Data

Number of Active Dye MoleculesObservation
1A single-step photobleaching event is observed.
2A two-step photobleaching pattern is recorded.
3Three discrete photobleaching steps are seen.
4Four distinct photobleaching steps are identified.

This table illustrates the discrete photobleaching steps of BDP TMR molecules conjugated to an upconversion nanoparticle, allowing for single-molecule counting.

Flow Cytometry for Cell Sorting and Phenotyping

This compound is well-suited for applications in flow cytometry, a powerful technique for analyzing and sorting cells. axispharm.comnih.gov The bright and photostable fluorescence of the BDP TMR core ensures a strong and reliable signal, which is crucial for distinguishing cell populations with high precision. axispharm.com The carboxylic acid group facilitates the conjugation of the dye to biomolecules such as antibodies, peptides, or other targeting ligands. axispharm.com These labeled biomolecules can then be used to specifically stain cell surface markers or intracellular targets, enabling the identification and isolation of specific cell types from a heterogeneous population.

In the context of cell sorting and phenotyping, BDP TMR-labeled antibodies can be used to identify and quantify different cell populations in a sample. For example, in immunology research, it can be used to label specific immune cell subsets for analysis or sorting. The narrow emission spectrum of BDP TMR is also advantageous in multicolor flow cytometry experiments, as it minimizes spectral overlap with other fluorophores, thereby improving the accuracy of multiparametric analysis. axispharm.com Its red-orange fluorescence allows for clear discrimination in multi-color assays.

Integration with Nanomaterials and Hybrid Systems

This compound can be effectively conjugated to upconversion nanoparticles (UCNPs) to create hybrid systems with enhanced optical properties. The carboxylic acid group provides a convenient anchor point for attaching the dye to the surface of appropriately functionalized nanoparticles. This conjugation allows for the study of energy transfer processes and can lead to enhanced emission from the dye.

The study of energy transfer in nanoparticle-dye hybrid systems is a significant area of research, and this compound is a useful probe in these investigations. In such hybrids, the nanoparticle can act as an energy donor, and the dye as an acceptor, in a process known as Förster Resonance Energy Transfer (FRET). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, as well as the spectral overlap between the donor's emission and the acceptor's absorption.

By conjugating this compound to UCNPs, researchers can investigate the fundamentals of energy transfer from the nanoparticle to the dye. The sensitized emission from the BDP TMR dye provides a direct measure of the energy transfer efficiency. These studies are crucial for the development of new bio-imaging agents, sensors, and light-harvesting systems. The ability to quantify the number of dye molecules on each nanoparticle, as discussed in section 4.4.4, provides a precise platform for studying energy transfer at the single-particle level.

Advanced Spectroscopic Characterization Methods for Conjugates

Time-resolved fluorescence spectroscopy is a powerful technique for characterizing the photophysical properties of this compound and its conjugates. This method measures the fluorescence lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. The fluorescence lifetime is an intrinsic property of a fluorophore and can be sensitive to its local environment.

For BDP TMR conjugates, measuring the fluorescence lifetime can provide valuable information about the success of the conjugation reaction and the interaction of the dye with its target biomolecule or nanoparticle. Changes in the fluorescence lifetime can indicate alterations in the dye's environment, such as binding to a protein or proximity to a nanoparticle surface. This technique can be used to distinguish between free and conjugated dye molecules and to study the dynamics of molecular interactions. The relatively long excited-state lifetime of BDP TMR makes it particularly suitable for fluorescence polarization assays and time-resolved studies. lumiprobe.comrndsystems.com

High-Sensitivity Detection in Dilute Systems

The detection and quantification of molecules in dilute systems present a significant challenge in molecular and cellular research, primarily due to low signal-to-noise ratios. The inherent photophysical characteristics of this compound, a member of the borondipyrromethene (BODIPY) dye family, make it an exceptionally suitable fluorescent probe for such demanding applications. Its utility in high-sensitivity detection stems from a combination of high fluorescence quantum yield, exceptional photostability, and a large molar extinction coefficient, which collectively ensure that even a small number of labeled molecules can generate a detectable and quantifiable signal.

The robust fluorescence of this compound is relatively insensitive to environmental factors such as solvent polarity and pH, providing more reliable and reproducible measurements in complex biological samples. This stability, coupled with its resistance to photobleaching, allows for longer exposure times and signal integration, which are critical for visualizing and tracking molecules at low concentrations or single-molecule levels.

Photophysical Properties and Their Impact on Sensitivity

The performance of a fluorophore in dilute solutions is fundamentally governed by its photophysical properties. This compound exhibits a set of characteristics that are optimal for maximizing signal output and minimizing background interference. Its high molar extinction coefficient ensures efficient light absorption, while its high quantum yield guarantees that a large fraction of the absorbed photons are converted into emitted fluorescence. These key properties are summarized in the table below.

PropertyValueSignificance in Dilute Systems
Maximum Excitation Wavelength (λmax)~542 nmEfficient excitation using common laser lines (e.g., 532 nm).
Maximum Emission Wavelength (λem)~574 nmEmission in a spectral region with typically low autofluorescence.
Molar Extinction Coefficient (ε)55,000 cm-1M-1High probability of photon absorption, leading to a stronger initial signal.
Fluorescence Quantum Yield (Φ)0.64High efficiency in converting absorbed light into emitted fluorescence, resulting in a brighter signal per molecule.
PhotostabilityHighResistance to degradation under illumination allows for prolonged observation and signal averaging, improving the signal-to-noise ratio.

This data represents typical values and may vary slightly depending on the solvent and experimental conditions.

Research Findings in Low-Concentration Applications

The superior photophysical properties of this compound and its derivatives have been leveraged in various research applications that require high sensitivity. The brightness and stability of the BDP TMR fluorophore make it particularly well-suited for fluorescence polarization assays, which are used to study molecular interactions and binding events, often involving low concentrations of the interacting partners.

Furthermore, the core structure of BODIPY TMR has been successfully employed in studies involving single-molecule detection. For instance, research in single-molecule photoreaction quantitation has utilized BODIPY TMR carboxylic acid, demonstrating its capability to provide robust signals from individual molecules. This application is the ultimate test of a fluorophore's performance in a dilute system, as it requires the detection of the light emitted from a single fluorescent entity. The ability to function effectively at this level underscores its value for advanced microscopy and quantitative cellular studies where target molecules may be present in very low numbers.

Investigation of Molecular Interactions and Mechanisms Utilizing Bodipy Tmr Carboxylic Acid

Elucidation of Molecular Binding Events in Complex Biological Systems

The conjugation of BODIPY TMR to biologically active molecules allows for the direct visualization and quantification of binding events within intricate biological environments. By tracking the fluorescence signal, researchers can elucidate the specificity and dynamics of ligand-receptor interactions.

One notable application is in the study of hormone-receptor binding in cancer cells. Steroid-BODIPY conjugates have been synthesized to investigate interactions with specific receptors in breast and prostate cancer cell lines. nih.govnih.gov For instance, an 11β-OMe-estradiol-BODIPY conjugate demonstrated the highest level of internalization in cells expressing its specific estrogen receptors, providing a visual method to probe receptor presence and activity. nih.govnih.gov

Similarly, a BODIPY TMR-containing neopeptide conjugate based on exendin-4 (B13836491) was developed to target the glucagon-like peptide-1 (GLP-1) receptor. This tool enabled the rapid and efficient separation of mouse pancreatic β-cells, which are known to express this receptor, demonstrating the probe's utility in identifying and isolating specific cell populations based on molecular binding events. nih.gov These studies highlight how BODIPY TMR carboxylic acid serves as a reporter, transforming molecular binding into a detectable optical signal.

Table 1: Examples of BODIPY TMR Conjugates in Molecular Binding Studies

Conjugate Class Target System Cell Lines Key Finding
Steroid-BODIPY Estrogen/Androgen Receptors MCF-7, MDA-MB-231, PC-3, LNCaP Receptor-specific internalization observed, highlighting utility for imaging cancer cells. nih.govnih.gov

Mechanistic Studies of Probe-Target Interactions at the Molecular Level

Beyond simply identifying binding, BODIPY TMR carboxylic acid facilitates the mechanistic study of how these interactions occur and function at a molecular level. The fluorescence properties of the BODIPY core can be sensitive to the immediate molecular environment, providing insights into the nature of the probe-target complex.

For example, changes in fluorescence emission can signal a binding event, a principle that is foundational for fluorescent probes. lakeheadu.ca In some cases, the interaction with a target can alter the photophysical properties of the dye. When conjugated to platinum(II) complexes, the BODIPY fragment's fluorescence quantum yield was observed to decrease upon binding, which corresponded to an increase in its photosensitizing ability, a key mechanism for photodynamic therapy. nih.gov

In a detailed mechanistic study, a BODIPY-labeled peptide analogue of the natural toxin polytheonamide B was used to investigate its ion channel-forming activity. Research revealed that the peptide folds into a specific β-helical structure within a lipid bilayer and subsequently forms a head-to-head dimer. This dimerization is the critical step that creates a transmembrane channel for monovalent cations, leading to disruption of ion gradients and ultimately, cytotoxicity. researchgate.net This work exemplifies how BODIPY labels can be used to unravel complex, multi-step molecular mechanisms.

Analysis of Molecular Dynamics and Conformational Changes of Conjugated Species

Understanding the dynamic behavior and conformational shifts of biomolecules is crucial to understanding their function. BODIPY TMR conjugates are instrumental in these studies, allowing researchers to track the movement and structural changes of labeled species in real-time.

Advanced imaging techniques like single-molecule localization microscopy (SMLM) have been used with BODIPY conjugates to observe molecular dynamics at the nanoscale. scispace.com In one study, the dynamics of BODIPY-labeled fatty acid analogs were tracked in living yeast cells. The study revealed a significant change in their dynamic behavior based on the metabolic state of the cell; in fed cells, the fatty acids diffused freely, whereas, upon fasting, they formed dense clusters and transitioned to a state of confined immobilization at the plasma membrane. scispace.com

Theoretical and experimental studies on BODIPY derivatives have also shed light on their intrinsic molecular dynamics. Femtosecond transient absorption spectroscopy on a BODIPY derivative with a twisted molecular structure revealed a structural relaxation of the excited state on a picosecond timescale (~1.5 ps). nih.gov The planar nature of the BODIPY core itself is known to facilitate non-covalent stacking interactions, which can drive the self-assembly and conformational arrangement of conjugated species into ordered supramolecular structures. mdpi.comresearchgate.net

Research on Cellular Uptake and Subcellular Localization Pathways of BODIPY TMR Conjugates

A key area of investigation is understanding how BODIPY TMR-conjugated molecules enter cells and where they accumulate, which is fundamental for applications in cell biology and drug delivery. mdpi.com The lipophilicity and structure of the conjugate play a significant role in determining its uptake mechanism and ultimate subcellular fate. csic.es

Studies on steroid-BODIPY conjugates in cancer cells have shown that their internalization is an energy-dependent process, mediated by common endocytic pathways such as clathrin- and caveolae-mediated endocytosis. nih.govnih.gov Once inside the cell, these conjugates were observed to spread throughout the cytoplasm, with a notable accumulation around the nuclear membrane. nih.gov

The final destination of BODIPY conjugates can vary widely depending on the nature of the attached molecule.

Lysosomes: Some BODIPY-labeled compounds have been shown to co-localize with lysosomal markers like LysoTracker Red, indicating that they are trafficked to and accumulate in lysosomes. researchgate.net

Mitochondria: Certain conjugates, such as the channel-forming peptide polytheonamide B, have been found to localize in the mitochondria, where they can disrupt the inner mitochondrial membrane potential. researchgate.net

Lipid Droplets and ER: BODIPY-labeled fatty acids have been observed to localize to the endoplasmic reticulum and lipid droplets, which are central sites of lipid metabolism. scispace.com

Plasma Membrane: The ability of a conjugate to interact with lipophilic environments can dictate its localization. csic.es For instance, certain BODIPY-carboranyl derivatives with high lipophilicity showed excellent localization to the plasma membrane. csic.es

Table 2: Subcellular Localization of Various BODIPY Conjugates

Conjugate Type Primary Localization Cell Type(s) Uptake Mechanism
Steroid-BODIPY Cytoplasm, Perinuclear region Breast and Prostate Cancer Cells Clathrin- and caveolae-mediated endocytosis nih.govnih.gov
Polytheonamide B Analogue Lysosomes, Mitochondria MCF-7 Not specified
Fatty Acid Analogue Endoplasmic Reticulum, Lipid Droplets, Plasma Membrane Yeast, Mammalian Cells Not specified

This body of research demonstrates that BODIPY TMR carboxylic acid is a versatile and powerful tool, enabling detailed investigations into molecular binding, reaction mechanisms, molecular dynamics, and cellular trafficking pathways that are essential for advancing our understanding of biology and developing new diagnostic and therapeutic strategies.

Computational and Theoretical Investigations of Bodipy Tmr Carboxylic Acid Systems

Molecular Modeling of BODIPY TMR Carboxylic Acid Conjugates and Their Interactions

Molecular modeling plays a crucial role in understanding how BDP TMR carboxylic acid behaves when conjugated to biomolecules such as proteins and nucleic acids. These computational techniques allow for the visualization and analysis of the three-dimensional structures of these conjugates, providing insights into the nature of their interactions.

By employing molecular mechanics force fields, researchers can model the covalent linkage of this compound to a biomolecule and explore the conformational landscape of the resulting conjugate. This can reveal how the dye influences the structure and dynamics of the biomolecule and, conversely, how the local environment of the biomolecule affects the orientation and properties of the dye. For instance, modeling can predict whether the dye is exposed to the solvent or buried within a hydrophobic pocket of a protein, which can significantly impact its fluorescence quantum yield and lifetime.

Furthermore, molecular docking simulations can be used to predict the binding modes of this compound conjugates with their biological targets. These simulations are instrumental in understanding the specific molecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding affinity and selectivity of the probe.

Table 1: Key Molecular Interactions in this compound Conjugates

Interaction TypeDescriptionPotential Impact on Conjugate Behavior
Hydrogen Bonding Formation of hydrogen bonds between the carboxylic acid group of the dye (or its amide linkage post-conjugation) and polar residues of the biomolecule.Can influence the orientation of the dye and the stability of the conjugate.
Hydrophobic Interactions The aromatic core of the BDP TMR dye can interact with nonpolar regions of the biomolecule.May lead to changes in the dye's photophysical properties, such as fluorescence quenching or enhancement.
Electrostatic Interactions Interactions between the charged or polar groups on the dye and the biomolecule.Can affect the binding affinity and specificity of the conjugate to its target.
Steric Hindrance The size and shape of the dye can influence how it fits into the binding site of a biomolecule.Can impact the overall conformation of the biomolecule-dye conjugate.

Simulation of Dye-Biomolecule Interactions to Predict Behavior

Molecular dynamics (MD) simulations provide a powerful avenue for studying the dynamic behavior of this compound and its biomolecular conjugates over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and intermolecular interactions that occur on the nanosecond to microsecond timescale. nih.gov

MD simulations can be used to predict how a this compound-labeled protein or nucleic acid will behave in a biological environment, such as in an aqueous solution or embedded within a cell membrane. preprints.org By analyzing the trajectory of the simulation, researchers can gain insights into the flexibility of the linker connecting the dye to the biomolecule, the range of motion of the dye itself, and the stability of the dye-biomolecule interactions. mdpi.com

These simulations are also invaluable for predicting changes in the dye's fluorescence properties upon binding to a target. For example, by calculating the solvent accessible surface area of the dye during a simulation, one can infer potential changes in fluorescence intensity, as many BODIPY dyes exhibit increased fluorescence in more hydrophobic environments.

Quantum Chemical Calculations for Mechanistic Insights into Photophysical Processes

Quantum chemical calculations, particularly those based on density functional theory (DFT) and time-dependent density functional theory (TD-DFT), are essential for understanding the electronic structure and photophysical properties of this compound. ucm.es These methods allow for the calculation of various parameters that govern the absorption and emission of light by the dye.

TD-DFT calculations can be used to predict the absorption and fluorescence spectra of this compound, providing insights into the electronic transitions involved in these processes. umons.ac.be By analyzing the molecular orbitals involved in the excitation, researchers can understand how chemical modifications to the dye structure might shift its absorption and emission wavelengths. These calculations have been successfully applied to various BODIPY dyes to explain their spectroscopic properties. nih.gov

Furthermore, quantum chemical calculations can provide mechanistic insights into non-radiative decay pathways that can lead to fluorescence quenching. By mapping out the potential energy surfaces of the dye's ground and excited states, it is possible to identify conical intersections or other features that facilitate the dissipation of energy as heat rather than light.

Table 2: Calculated Photophysical Properties of BODIPY Dyes

PropertyDescriptionTypical Computational Method
Absorption Maximum (λabs) The wavelength at which the dye shows maximum light absorption.TD-DFT
Emission Maximum (λem) The wavelength at which the dye shows maximum fluorescence emission.TD-DFT
Oscillator Strength (f) A measure of the probability of an electronic transition occurring upon light absorption.TD-DFT
Singlet-Triplet Energy Gap (ΔEST) The energy difference between the lowest singlet and triplet excited states, which influences intersystem crossing rates.DFT
Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals, which are involved in the electronic excitation.DFT

Predictive Studies for Novel Probe Design and Reactivity Profiling

The insights gained from molecular modeling, simulations, and quantum chemical calculations can be leveraged for the predictive design of novel fluorescent probes based on the this compound scaffold. By understanding the structure-property relationships of this dye, researchers can computationally screen and design new derivatives with tailored properties for specific applications. mdpi.com

For example, computational methods can be used to predict how different functional groups attached to the BODIPY core will affect the dye's absorption and emission wavelengths, quantum yield, and photostability. This in silico approach can significantly accelerate the discovery of new probes with optimized spectral properties for multiplex imaging or for use with specific laser lines.

Predictive studies can also be employed to profile the reactivity of this compound and its derivatives. For instance, quantum chemical calculations can be used to determine the reactivity of the carboxylic acid group towards different coupling reagents, aiding in the optimization of bioconjugation protocols. Furthermore, simulations can predict the binding affinity and selectivity of newly designed probes for their biological targets, helping to prioritize the most promising candidates for synthesis and experimental validation.

Emerging Research Directions and Future Outlook for Bodipy Tmr Carboxylic Acid

Development of Multifunctional BODIPY TMR-Based Probes for Multiplexed Research

A significant trend in probe development is the creation of multifunctional agents that combine multiple functionalities within a single molecule. The narrow and distinct emission spectrum of BODIPY TMR is a key advantage, reducing spectral overlap and making it an ideal candidate for multiplexed experiments where several targets are visualized simultaneously. thermofisher.com

Researchers are designing multifunctional nanoparticles that integrate BODIPY dyes for theranostic applications, combining precise imaging with therapeutic action. nih.gov For example, nanoparticles have been developed that incorporate BODIPY derivatives for simultaneous near-infrared fluorescence imaging, photoacoustic imaging, and photodynamic/photothermal therapy. nih.gov Another innovative approach is the development of dual-modality probes that combine the fluorescent properties of BODIPY with ¹⁹F magnetic resonance imaging (MRI), offering complementary imaging capabilities. nih.gov These multifunctional probes hold great promise for advanced diagnostics and guided therapy in biomedical research. nih.govtue.nl

Integration into Novel High-Throughput Screening Platforms for Academic Discovery

High-throughput screening (HTS) is essential for modern drug discovery and academic research, allowing for the rapid testing of large chemical libraries. nih.gov The robust fluorescence and high quantum yield of BODIPY TMR make it highly suitable for HTS applications. axispharm.com One of the most prominent uses is in fluorescence polarization (FP) assays, which are used to study molecular binding events in real-time. axispharm.comthermofisher.com The significant change in polarization upon binding of a small, BDP TMR-labeled molecule to a larger protein makes it a reliable method for screening compound libraries.

The integration of BODIPY TMR and its derivatives into HTS platforms extends to various biochemical and cell-based assays. nih.gov Its utility in high-content screening, where multiple cellular parameters are measured, is growing. Furthermore, advanced techniques like high-throughput single-molecule spectroscopy have been used to study the conformational isomers of BODIPY-based chromophores, showcasing the dye's utility in sophisticated screening methodologies. nih.gov

HTS ApplicationRole of BDP TMR Carboxylic AcidKey Advantages
Fluorescence Polarization (FP) AssaysUsed to label small molecule ligands for binding studies.High brightness, stable signal, sensitive to changes in molecular tumbling. axispharm.comthermofisher.com
Biochemical AssaysServes as a fluorescent tag for peptides, proteins, or other biomolecules.Strong fluorescence ensures high signal-to-noise ratio.
High-Content Screening (HCS)Acts as a stain for cellular components or a label for specific targets in multiplexed imaging.Narrow emission spectrum reduces crosstalk between channels. thermofisher.com

Advancements in Photostability Engineering for Extended Imaging and Analysis

A hallmark of the BODIPY dye class is its exceptional photostability, which allows for long-term imaging and analysis without significant signal degradation. axispharm.comaxispharm.com However, under prolonged and intense light exposure required for some advanced microscopy techniques, even robust dyes can undergo photobleaching and induce phototoxicity. nih.gov

To address this, researchers are actively pursuing photostability engineering. One novel strategy involves designing BODIPY-based molecular rotors. nih.govbohrium.com In these molecules, an alternative energy decay pathway through intramolecular rotation competes with the formation of the triplet state, which is responsible for generating cytotoxic reactive oxygen species like singlet oxygen. nih.govbohrium.com This approach has been shown to significantly reduce phototoxicity, enabling extended live-cell imaging with minimal damage to the biological sample. Further research into the photochemical degradation pathways of BODIPY dyes helps in designing next-generation probes with even greater resilience for demanding imaging applications. mdpi.com

Exploration of New Bioconjugation Chemistries for Diverse Research Applications

The carboxylic acid group is a versatile chemical handle that enables the covalent attachment of BDP TMR to a wide array of biomolecules. axispharm.com The most common bioconjugation strategy involves the activation of the carboxylic acid with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS), to form a semi-stable NHS ester. axispharm.comyoutube.com This amine-reactive intermediate then readily couples with primary amines on proteins, peptides, and other biomolecules to form a stable amide bond. axispharm.comyoutube.com

Beyond this standard chemistry, researchers are exploring other coupling methods to expand the utility of this compound. These include:

Steglich Esterification: A method for forming ester bonds, which can be used to conjugate the dye to molecules containing hydroxyl groups. lumiprobe.com

DCC/DMAP Coupling: The use of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) provides another route to form amide or ester linkages, as demonstrated in the conjugation of a BODIPY carboxylic acid to curcumin. jmaterenvironsci.com

The development of diverse bioconjugation strategies allows for the precise labeling of a broader range of biological targets, facilitating new research avenues. nih.gov

Conjugation ChemistryReagentsTarget Functional GroupResulting Bond
Amide CouplingEDC/NHS, HATUPrimary Amine (-NH₂)Amide
Steglich EsterificationDCC, DMAPHydroxyl (-OH)Ester
DCC/DMAP CouplingDCC, DMAPAmine or HydroxylAmide or Ester

Expanding Applications in In Vitro Diagnostics Research and Assay Development

The outstanding optical properties of BDP TMR make it a valuable tool for research and development in the field of in vitro diagnostics (IVD). axispharm.com Its high fluorescence yield and stability are critical for creating sensitive and reliable diagnostic assays. axispharm.com Key applications in this area include its use in fluorescence immunoassays (FIA), where the dye is conjugated to antibodies or antigens to detect specific analytes. axispharm.com

Furthermore, its suitability for fluorescence polarization assays is leveraged in diagnostic research to study biomolecular interactions, such as antibody-antigen binding or receptor-ligand engagement, without the need for separation steps. thermofisher.com As researchers continue to push for assays with higher sensitivity and lower limits of detection, the brightness and photostability of BDP TMR position it as a fluorophore of choice for developing next-generation diagnostic platforms.

Addressing Challenges in Probe Specificity and Sensitivity for Complex Biological Environments

While BDP TMR offers high performance, achieving optimal specificity and sensitivity in complex biological systems remains a key research focus. Challenges include non-specific binding to cellular components and environmental effects that can alter the dye's fluorescence properties.

Strategies to enhance probe performance include:

Improving Biocompatibility: Structural modifications, such as the introduction of hydrophilic groups, can improve the solubility of BODIPY probes in aqueous biological media and reduce non-specific interactions, leading to a better signal-to-noise ratio.

Tuning Environmental Sensitivity: BODIPY dyes can exhibit solvatochromism, where their spectral properties change with the polarity of the local environment. nih.gov While this can be a challenge, it can also be exploited to create probes that act as sensors for their microenvironment.

Optimizing Probe Design: For probes designed to detect specific analytes, the sensitivity can be fine-tuned through precise structural modifications to the BODIPY core. This can optimize mechanisms like photoinduced electron transfer (PeT) to create highly responsive and sensitive fluorescent sensors. nih.gov

By systematically addressing these challenges, researchers are developing more specific and sensitive BDP TMR-based probes for accurate measurements in intricate biological settings.

Q & A

Basic Question: What is the primary role of BDP TMR carboxylic acid in fluorescence-based experiments, and how should it be integrated into experimental design?

This compound is a boron-dipyrromethene (BODIPY) dye with a non-activated carboxylic acid group, primarily used as a negative control in fluorescence resonance energy transfer (FRET) assays or calibration studies for the TMR (tetramethylrhodamine) channel . Its spectral properties (absorption/emission similar to TMR) make it ideal for validating instrument settings or ruling out nonspecific interactions.
Methodological Guidance :

  • Calibration : Use at 1–10 µM in buffer (e.g., PBS) to standardize detector sensitivity.
  • Negative Controls : Co-incubate with target biomolecules (e.g., antibodies or proteins) to confirm absence of covalent binding due to the non-activated carboxylate group .

Basic Question: How do the spectral properties of this compound compare to other BODIPY derivatives (e.g., BDP R6G or BDP TR)?

This compound exhibits absorption maxima near 550 nm and emission near 580 nm, closely resembling TMR but with higher photostability than rhodamine analogs. In contrast, BDP R6G (absorption/emission ~525/550 nm) overlaps with fluorescein (FAM) channels, while BDP TR (absorption/emission ~590/620 nm) is suited for far-red applications .
Methodological Guidance :

  • Spectral Overlap Analysis : Use tools like Fluorophore Spectra Viewer to avoid cross-talk in multiplex assays.
  • Validation : Perform single-dye controls to confirm channel specificity .

Advanced Question: How can researchers optimize the conjugation efficiency of this compound derivatives (e.g., NHS esters) to biomolecules?

While this compound itself is non-reactive, its activated derivatives (e.g., NHS esters) enable covalent labeling of amines. Key factors include:

  • pH Control : Reactions require pH 8.5–9.0 (e.g., carbonate buffer) for optimal NHS ester activation.
  • Molar Ratio : Use a 5–10x molar excess of dye to target (e.g., antibody) to ensure complete labeling.
  • Purification : Remove unreacted dye via size-exclusion chromatography or dialysis .
    Data Contradiction Note : Some protocols recommend lower dye-to-protein ratios (3:1) to avoid aggregation; validate empirically using UV-Vis (ε ~80,000 M⁻¹cm⁻¹ at 550 nm) .

Advanced Question: What analytical techniques are recommended for characterizing this compound purity and structural integrity?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) can resolve impurities; retention time ~12–14 minutes .
  • Mass Spectrometry : ESI-MS (expected [M+H]⁺ = 398.2 Da) confirms molecular identity .
  • Fluorescence QC : Compare emission intensity (λex 550 nm, λem 580 nm) against certified standards to detect batch variability .

Advanced Question: How do researchers address discrepancies in reported photophysical properties of this compound across studies?

Variations in quantum yield (Φ) or extinction coefficients (ε) may arise from solvent polarity, pH, or impurities. For example:

  • Solvent Effects : Φ decreases in aqueous vs. organic solvents due to aggregation. Use 1% BSA or 0.01% Tween-20 to mitigate .
  • Batch Validation : Cross-check supplier-provided ε values (e.g., 80,000–85,000 M⁻¹cm⁻¹) via serial dilution and absorbance measurements .

Advanced Question: What strategies ensure the stability of this compound in long-term storage and experimental workflows?

  • Storage : Lyophilized powder at ≤–20°C in anhydrous DMSO aliquots (5 mM stock). Avoid freeze-thaw cycles .
  • Light Sensitivity : Protect solutions from prolonged exposure to ambient light; use amber vials.
  • Degradation Signs : Precipitation (cloudiness) or redshifted emission indicates hydrolysis; discard if >10% intensity loss occurs .

Advanced Question: How can this compound be applied in advanced imaging techniques (e.g., super-resolution microscopy)?

  • STORM/PALM : Combine with thiol-containing buffers (e.g., β-mercaptoethylamine) to enhance blinking kinetics.
  • Limitations : Lower brightness compared to Alexa Fluor 568 may require higher laser power; validate signal-to-noise ratios .

Advanced Question: What are the critical considerations for using this compound in live-cell imaging?

  • Membrane Permeability : The carboxylic acid group limits cellular uptake. Use electroporation or esterase-sensitive acetoxymethyl (AM) esters for intracellular delivery.
  • Cytotoxicity : Test concentrations ≤1 µM to avoid artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.